molecular formula C4H2Cl4O2 B11946429 2-Butenoic acid, 3,4,4,4-tetrachloro- CAS No. 88982-93-8

2-Butenoic acid, 3,4,4,4-tetrachloro-

Cat. No.: B11946429
CAS No.: 88982-93-8
M. Wt: 223.9 g/mol
InChI Key: FNCZSFIKXGUZMW-UHFFFAOYSA-N
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Description

2-Butenoic acid, 3,4,4,4-tetrachloro- is a chlorinated derivative of butenoic acid. This compound is characterized by the presence of four chlorine atoms attached to the butenoic acid backbone. It is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butenoic acid, 3,4,4,4-tetrachloro- can be synthesized from 3,4,4-trichloro-3-butenoic acid. The synthesis involves the chlorination of 3,4,4-trichloro-3-butenoic acid to introduce the fourth chlorine atom, resulting in the formation of 2-butenoic acid, 3,4,4,4-tetrachloro- .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure the selective addition of chlorine atoms. The reaction is often carried out in the presence of catalysts to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Butenoic acid, 3,4,4,4-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butenoic acid, 3,4,4,4-tetrachloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butenoic acid, 3,4,4,4-tetrachloro- involves its reactivity with various molecular targets. The presence of multiple chlorine atoms enhances its electrophilic nature, making it reactive towards nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce specific functional groups into target molecules .

Comparison with Similar Compounds

  • 3,4,4,4-Tetrachloro-2-butenoic acid
  • 2,3,4,4-Tetrachloro-3-butenoic acid
  • 3,3,4,4,4-Pentachlorobutanoic acid

Comparison: 2-Butenoic acid, 3,4,4,4-tetrachloro- is unique due to the specific positioning of chlorine atoms, which influences its reactivity and chemical properties. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in the formation of polyfunctional derivatives .

Properties

CAS No.

88982-93-8

Molecular Formula

C4H2Cl4O2

Molecular Weight

223.9 g/mol

IUPAC Name

3,4,4,4-tetrachlorobut-2-enoic acid

InChI

InChI=1S/C4H2Cl4O2/c5-2(1-3(9)10)4(6,7)8/h1H,(H,9,10)

InChI Key

FNCZSFIKXGUZMW-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(Cl)(Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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